1-benzofuran-2-yl(5-hydroxy-3,5-dimethyl-4,5-dihydro-1H-pyrazol-1-yl)methanone
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Overview
Description
1-(1-BENZOFURAN-2-CARBONYL)-3,5-DIMETHYL-4,5-DIHYDRO-1H-PYRAZOL-5-OL is a complex organic compound that features a benzofuran moiety linked to a pyrazole ring
Preparation Methods
The synthesis of 1-(1-BENZOFURAN-2-CARBONYL)-3,5-DIMETHYL-4,5-DIHYDRO-1H-PYRAZOL-5-OL typically involves the following steps:
Formation of Benzofuran-2-carbonyl chloride: This is achieved by reacting benzofuran-2-carboxylic acid with thionyl chloride under reflux conditions.
Condensation Reaction: The benzofuran-2-carbonyl chloride is then reacted with 3,5-dimethyl-4,5-dihydro-1H-pyrazol-5-ol in the presence of a base such as triethylamine to form the desired product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-(1-BENZOFURAN-2-CARBONYL)-3,5-DIMETHYL-4,5-DIHYDRO-1H-PYRAZOL-5-OL undergoes various chemical reactions, including:
Scientific Research Applications
1-(1-BENZOFURAN-2-CARBONYL)-3,5-DIMETHYL-4,5-DIHYDRO-1H-PYRAZOL-5-OL has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is explored for its use in organic electronics and as a building block for novel polymers.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 1-(1-BENZOFURAN-2-CARBONYL)-3,5-DIMETHYL-4,5-DIHYDRO-1H-PYRAZOL-5-OL involves its interaction with specific molecular targets:
Comparison with Similar Compounds
1-(1-BENZOFURAN-2-CARBONYL)-3,5-DIMETHYL-4,5-DIHYDRO-1H-PYRAZOL-5-OL can be compared with other benzofuran derivatives and pyrazole compounds:
Benzofuran-2-carbonyl chloride: Similar in structure but lacks the pyrazole ring, making it less versatile in biological applications.
3,5-Dimethyl-4,5-dihydro-1H-pyrazol-5-ol: Contains the pyrazole ring but without the benzofuran moiety, limiting its use in materials science.
These comparisons highlight the unique combination of functional groups in 1-(1-BENZOFURAN-2-CARBONYL)-3,5-DIMETHYL-4,5-DIHYDRO-1H-PYRAZOL-5-OL, which contributes to its diverse applications and reactivity.
Properties
Molecular Formula |
C14H14N2O3 |
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Molecular Weight |
258.27 g/mol |
IUPAC Name |
1-benzofuran-2-yl-(5-hydroxy-3,5-dimethyl-4H-pyrazol-1-yl)methanone |
InChI |
InChI=1S/C14H14N2O3/c1-9-8-14(2,18)16(15-9)13(17)12-7-10-5-3-4-6-11(10)19-12/h3-7,18H,8H2,1-2H3 |
InChI Key |
JFLKOMZUUCAXEH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(C1)(C)O)C(=O)C2=CC3=CC=CC=C3O2 |
Origin of Product |
United States |
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